An In-depth Technical Guide to 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride
An In-depth Technical Guide to 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride
Disclaimer: The specific compound 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride with CAS number 1805581-04-7 is not extensively documented in publicly available scientific literature. This guide has been constructed by leveraging data from structurally analogous compounds and established principles of organic chemistry. The information presented herein is intended for research and development professionals and should be used in conjunction with rigorous experimental verification.
Introduction: A Multifunctional Reagent for Modern Synthesis
Aromatic sulfonyl chlorides are a cornerstone of modern organic synthesis, prized for their ability to introduce the versatile sulfonyl functional group.[1][2] This guide focuses on the theoretical and practical aspects of 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride, a polysubstituted aromatic sulfonyl chloride. The presence of bromo, chloro, and cyano substituents on the benzene ring imparts unique electronic properties and multiple points for further functionalization, making it a potentially valuable building block in medicinal chemistry and materials science.
The chlorine and bromine atoms, both electron-withdrawing, and the potent electron-withdrawing nature of the cyano group, are expected to significantly influence the reactivity of the sulfonyl chloride moiety.[3] This guide will delve into the anticipated chemical properties, synthetic routes, reactivity, and potential applications of this compound, providing a comprehensive resource for researchers. The presence of chlorine is a common feature in many FDA-approved drugs, often enhancing their efficacy.[4][5]
Predicted Physicochemical and Safety Data
Given the absence of specific data for the target compound, the following properties are estimated based on structurally similar molecules such as 4-bromo-2-chlorobenzenesulfonyl chloride and 4-bromo-2-cyanobenzenesulfonyl chloride.[6][7][8][9]
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Source/Basis for Estimation |
| Molecular Formula | C₇H₂BrCl₂NO₂S | Based on chemical name |
| Molecular Weight | 314.97 g/mol | Calculated from formula |
| Melting Point | 75-85 °C | Analogy to similar compounds[7] |
| Boiling Point | >300 °C (decomposes) | Analogy to similar compounds |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, THF, Acetone) | General solubility of sulfonyl chlorides |
Table 2: GHS Hazard Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage[6][10] |
| Serious Eye Damage/Irritation | 1 | Causes serious eye damage[6][10] |
| Acute Toxicity (Oral) | - | Fatal if swallowed |
| Acute Toxicity (Inhalation) | - | May cause respiratory irritation[10] |
Safety and Handling Precautions:
4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride is expected to be a corrosive and moisture-sensitive solid.[10][11] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[7] All manipulations should be carried out in a well-ventilated chemical fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[10]
Synthesis and Mechanistic Considerations
The synthesis of 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride would likely proceed through the chlorosulfonation of a suitably substituted benzene precursor. An alternative approach could involve a Sandmeyer-type reaction from the corresponding aniline.
Proposed Synthetic Route: Electrophilic Aromatic Substitution
A plausible synthetic pathway would involve the chlorosulfonation of 1-bromo-3-chloro-2-cyanobenzene.
Caption: Sandmeyer-type synthetic approach.
Core Reactivity and Applications
The reactivity of 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. [1][12]It will readily react with a variety of nucleophiles. [12]
Formation of Sulfonamides
The reaction with primary or secondary amines in the presence of a base (like pyridine or triethylamine) is a fundamental transformation, yielding sulfonamides. [13][14]Sulfonamides are a prominent class of compounds in medicinal chemistry, with applications as antibiotics, diuretics, and anticonvulsants. [12][13]
Caption: General reaction for sulfonamide synthesis.
Formation of Sulfonate Esters
In the presence of a base, alcohols react with sulfonyl chlorides to produce sulfonate esters. [1]This reaction is synthetically useful for converting a poor leaving group (hydroxyl) into an excellent one (sulfonate). [1]
Reduction to Thiols
Sulfonyl chlorides can be reduced to the corresponding thiols using strong reducing agents. [1]This provides a route to substituted aromatic thiols, which are valuable intermediates in organic synthesis.
Experimental Protocols
The following is a generalized, representative protocol for the synthesis of a sulfonamide using an aromatic sulfonyl chloride.
Protocol: Synthesis of a N-Aryl Sulfonamide
Materials:
-
4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride (1.0 eq)
-
Aromatic amine (1.1 eq)
-
Anhydrous pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic amine in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine to the stirred solution.
-
In a separate flask, dissolve 4-Bromo-2-chloro-3-cyanobenzenesulfonyl chloride in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. [15]9. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
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